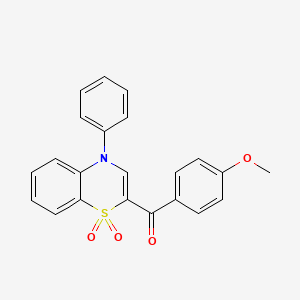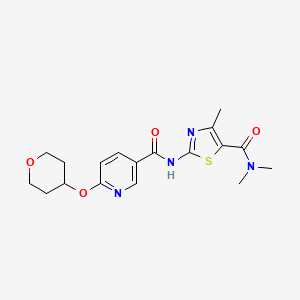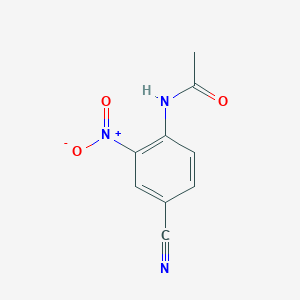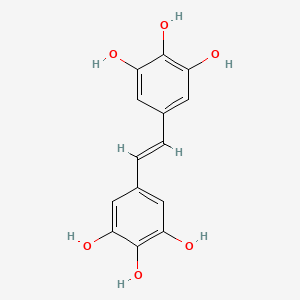![molecular formula C12H21NO2 B2764114 Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate CAS No. 2287302-19-4](/img/structure/B2764114.png)
Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate, also known as TBAC, is a bicyclic compound that has shown promise in scientific research. TBAC is a synthetic compound that has been found to have potential applications in the field of medicine and drug development.
Mechanism of Action
The exact mechanism of action of Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate is not fully understood. However, studies have suggested that Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate has a number of biochemical and physiological effects. Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate has been found to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate has also been found to reduce the levels of certain inflammatory cytokines in the body, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate is also relatively stable and can be stored for long periods of time. However, one of the limitations of using Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are a number of future directions for research on Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate. One area of research could be to further investigate its potential as a treatment for neurological disorders such as epilepsy and anxiety. Another area of research could be to investigate its potential as an anti-inflammatory agent and as a treatment for cancer. Additionally, further research could be done to better understand the mechanism of action of Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate and to design experiments that specifically target its effects.
In conclusion, Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate is a promising compound that has potential applications in the field of medicine and drug development. Its anticonvulsant, anxiolytic, anti-inflammatory, and potential anticancer properties make it a compound that warrants further investigation. While there are still many unanswered questions about Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate, its potential as a therapeutic agent makes it an exciting area of research.
Synthesis Methods
Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate can be synthesized using a multistep process that involves the reaction of tert-butylamine with bicyclo[4.1.0]hept-2-ene-7-carboxylic acid. The reaction is carried out in the presence of a catalyst, which helps to facilitate the reaction. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate has been found to have potential applications in the field of medicine and drug development. Studies have shown that Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate has anticonvulsant and anxiolytic properties, which makes it a promising candidate for the treatment of neurological disorders such as epilepsy and anxiety. Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate has also been found to have potential as an anti-inflammatory agent and as a potential treatment for cancer.
properties
IUPAC Name |
tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-5-4-6-8(13)9(7)10/h7-10H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRFEFLYFBPPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2C1C(CCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2764038.png)
![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2764040.png)
![trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2764041.png)

![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2764043.png)


![4-[3-(3-Isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2764046.png)
![Tert-butyl N-(2-hydroxyethyl)-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2764047.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764049.png)
![(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2764052.png)